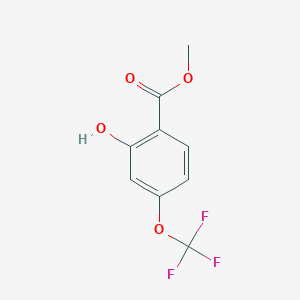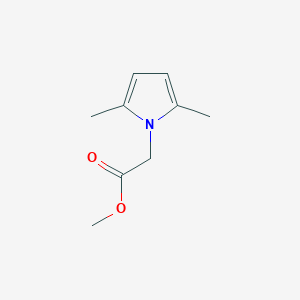![molecular formula C8H18OSi B6602571 [1-(trimethylsilyl)cyclobutyl]methanol CAS No. 97592-21-7](/img/structure/B6602571.png)
[1-(trimethylsilyl)cyclobutyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trimethylsilyl)cyclobutylmethanol, also known as TMSCM, is an organic compound with a molecular formula of C6H15OSi. It is a colorless, flammable liquid with a pungent odor. It is synthesized by the reaction of cyclobutylmethyl alcohol with trimethylsilyl chloride in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. This compound is used in a variety of industrial and scientific applications, including the synthesis of pharmaceuticals, cosmetics, and other organic compounds.
Applications De Recherche Scientifique
[1-(trimethylsilyl)cyclobutyl]methanol is used in a variety of scientific research applications, including the synthesis of organic compounds, the study of the mechanism of action of drugs, and the development of new pharmaceuticals. It is also used as a reagent in the synthesis of polymers, and as a solvent in the extraction of natural products. In addition, it is used as a catalyst in the synthesis of polymers and other organic compounds.
Mécanisme D'action
The mechanism of action of [1-(trimethylsilyl)cyclobutyl]methanol is not fully understood, however, it is believed to act as a proton acceptor, with the trimethylsilyl group acting as a Lewis base. This allows it to react with a variety of other molecules, including alcohols, amines, and other organic molecules. It is also believed to be involved in the formation of covalent bonds between molecules, as well as the formation of hydrogen bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of [1-(trimethylsilyl)cyclobutyl]methanol are not fully understood. However, it has been shown to have a variety of effects on the body. It has been shown to have a mild sedative effect, as well as a mild analgesic effect. It has also been shown to have an anti-inflammatory effect, and to increase the production of nitric oxide, which is an important signaling molecule in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using [1-(trimethylsilyl)cyclobutyl]methanol in laboratory experiments is that it is a relatively safe and non-toxic compound. It is also relatively inexpensive, and is easily synthesized from readily available starting materials. However, it does have some limitations. It is not very soluble in water, and it can react with other molecules in the presence of oxygen, leading to the formation of unwanted byproducts.
Orientations Futures
There are a number of potential future directions for the use of [1-(trimethylsilyl)cyclobutyl]methanol. One potential application is in the development of new pharmaceuticals, as it has already been used in the synthesis of a variety of drugs. It could also be used in the development of new polymers, or as a catalyst in the synthesis of organic compounds. Additionally, it could be used in the study of the mechanism of action of drugs, or in the extraction of natural products. Finally, it could be used in the development of new methods for the synthesis of organic compounds, or as a reagent in the synthesis of polymers.
Méthodes De Synthèse
[1-(trimethylsilyl)cyclobutyl]methanol is synthesized by a reaction of cyclobutylmethyl alcohol with trimethylsilyl chloride in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds in two steps: first, the alcohol is deprotonated, and then the trimethylsilyl chloride reacts with the resulting anion to form the desired product. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product. The yield of this reaction is typically high, with yields of up to 99% being reported.
Propriétés
IUPAC Name |
(1-trimethylsilylcyclobutyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18OSi/c1-10(2,3)8(7-9)5-4-6-8/h9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHWKPUJDFDSCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1(CCC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Trimethylsilyl)cyclobutyl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-formylpyrimidin-2-yl)(methyl)amino]acetic acid hydrochloride](/img/structure/B6602510.png)


![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B6602544.png)


![tert-butyl 3-hydroxy-3-(trifluoromethyl)-3H,3aH,4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B6602561.png)
![2-[6-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl]-5-(piperidine-1-carbonyl)-2,3-dihydro-1H-isoindol-1-one](/img/structure/B6602573.png)


![tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B6602585.png)
![5,5-difluoro-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B6602597.png)